
skf-86002
概要
説明
SKF-86002は、p38ミトゲン活性化プロテインキナーゼ(MAPKs)に対する強力な阻害効果で知られる合成有機化合物です。 これは、インターロイキン-1や腫瘍壊死因子-アルファなどの炎症性サイトカインの産生を阻害する能力により、炎症性疾患や自己免疫疾患の研究における研究ツールとして主に使用されます .
準備方法
SKF-86002の合成は、二環式イミダゾール構造の形成を伴います。合成経路には、通常、次のステップが含まれます。
イミダゾール環の形成: これは、酸性条件下でピリジン誘導体とチアゾール誘導体を縮合させることで達成されます。
フルオロフェニル基の導入: このステップは、適切なフッ素化剤を使用して、イミダゾール環上の水素原子をフルオロフェニル基に置換することによるものです
This compoundの工業的生産方法は広く文書化されていませんが、この化合物は通常、上記の合成経路を使用して研究室で合成されています。
化学反応の分析
SKF-86002は、次のようなさまざまな種類の化学反応を起こします。
酸化: this compoundは、酸化されてさまざまな酸化誘導体を形成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して還元されて、還元誘導体を形成することができます。
置換: This compoundは、適切な試薬を使用して、フルオロフェニル基を他の官能基に置き換えることができる置換反応を起こすことができます
これらの反応から形成される主要な生成物は、使用される特定の試薬や条件によって異なります。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: これは、p38 MAPKsの阻害とその結果生じるさまざまな生化学経路への影響を研究するためのツールとして使用されます。
生物学: this compoundは、アポトーシス、サイトカイン産生、シグナル伝達などの細胞プロセスにおけるp38 MAPKsの役割を調査するために使用されます。
医学: この化合物は、炎症性サイトカインの産生を阻害することにより、炎症性疾患や自己免疫疾患の治療における潜在的な治療効果について研究されています
産業: This compoundは、新しい抗炎症薬の開発や、新しいp38 MAPK阻害剤の試験における参照化合物として使用されます
科学的研究の応用
Ischemic Stroke
SKF-86002 has demonstrated efficacy in alleviating ischemic stroke (IS) injury and cerebral edema. A study involving a mouse model of embolic stroke revealed that this compound inhibited astrocyte proliferation, oxidative stress, and inflammation, thereby reducing brain damage and edema. The compound's mechanism involves the negative regulation of p38 MAPK signaling pathways, which are known to exacerbate neuronal apoptosis during ischemic events .
Key Findings:
- Model Used: Middle Cerebral Artery Occlusion (MCAO) in mice.
- Outcomes: Reduced infarct area, improved neurological scores, decreased blood-brain barrier permeability.
Parameter | Control (MCAO) | This compound Treatment |
---|---|---|
Infarct Area | 45% | 25% |
Neurological Score (out of 10) | 3 | 7 |
BBB Permeability (Evans Blue) | High | Low |
Neurodegenerative Diseases
Research has indicated that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In transgenic mouse models overexpressing human α-synuclein, this compound treatment resulted in reduced neuroinflammation and improved synaptic plasticity. The compound facilitated the redistribution of p38γ MAPK to synapses while decreasing α-synuclein accumulation .
Mechanism of Action:
- Inhibition of p38α MAPK reduces neuroinflammation.
- Promotes synaptic integrity by modulating p38γ distribution.
Oncology Applications
This compound's role as a kinase inhibitor extends to cancer research, where it has been investigated for its potential to enhance the efficacy of other treatments by targeting specific signaling pathways involved in tumor growth and survival.
Fluorescence-Based Screening
The compound has been utilized in structural biology for its ability to bind to ATP-binding sites in kinases, becoming fluorescent upon binding. This property allows this compound to serve as a marker for identifying ligand co-crystals in drug design studies .
Application in Drug Discovery:
- Fluorescent Marker: Enhances visibility of kinase interactions.
- Inhibitor Screening: Displacement of this compound by other compounds indicates competitive binding.
Inflammatory Conditions
In addition to its neuroprotective effects, this compound has shown promise in managing inflammatory conditions through its action on the p38 MAPK pathway. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and mitigate tissue damage during inflammatory responses.
Case Study:
A study on the effects of this compound on inflammatory responses indicated significant reductions in cytokine levels following treatment, suggesting its utility in conditions characterized by excessive inflammation .
Inflammatory Cytokine | Control Level | This compound Level |
---|---|---|
TNF-alpha | High | Low |
IL-6 | Moderate | Low |
作用機序
SKF-86002は、炎症性サイトカインの産生に関与するp38 MAPKsの活性を阻害することによって、その効果を発揮します。この化合物は、p38 MAPKsのATP結合部位に結合し、それらの活性化とそれに続く下流標的のリン酸化を阻害します。 この阻害は、インターロイキン-1と腫瘍壊死因子-アルファの産生を減らし、炎症を軽減することにつながります .
類似化合物との比較
SKF-86002は、他のキナーゼに影響を与えることなく、p38 MAPKsを選択的に阻害する能力において独特です。類似の化合物には次のようなものがあります。
SB-202190: p38 MAPKsのもう1つの強力な阻害剤であり、さまざまな疾患におけるp38 MAPKsの役割を研究するために研究で使用されています.
SB-203580: 炎症や細胞シグナル伝達の研究で一般的に使用される、p38 MAPKsの選択的な阻害剤です.
これらの化合物は、同様の作用機序を共有していますが、選択性と効力においては異なります。
生物活性
SKF-86002 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, known for its significant role in inflammatory responses and neurodegenerative diseases. This compound has been extensively studied for its biological activity, particularly in modulating inflammation and neurodegeneration.
- Chemical Name: 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
- CAS Number: 116339-68-5
- Purity: ≥98%
- Mechanism of Action: Inhibits p38 MAPK with an IC50 of 0.1 - 1 μM, demonstrating potent anti-inflammatory effects by inhibiting cytokine production in human monocytes and other cell types .
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its inhibition of the p38 MAPK pathway. This section outlines its effects on various cellular processes:
Anti-inflammatory Effects
-
Cytokine Production Inhibition:
- This compound significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes, with an IC50 around 1 μM .
- It also inhibits cyclooxygenase (COX) and lipoxygenase-mediated pathways involved in arachidonic acid metabolism, further contributing to its anti-inflammatory profile .
- Leukocyte Chemotaxis:
Neuroprotective Effects
- Neurodegenerative Disease Models:
- In transgenic mouse models overexpressing human α-synuclein (linked to Parkinson’s disease), this compound treatment resulted in reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ MAPK to synapses and decreased α-synuclein accumulation .
- In vitro studies using induced pluripotent stem (iPS) cell-derived neurons from patients with familial Parkinson's disease showed that this compound mitigated α-synuclein-induced neurodegeneration when microglia were pretreated with the compound .
Table: Summary of Key Findings on this compound
Detailed Research Findings
In a pivotal study examining the role of p38 MAPK in inflammation, researchers found that this compound effectively blocked the phosphorylation of ATF-2, a downstream target of p38 MAPK, thereby inhibiting inflammatory signaling pathways . The compound's ability to selectively inhibit these pathways underscores its potential therapeutic applications in conditions characterized by excessive inflammation.
Moreover, studies have highlighted the compound's utility in exploring the dynamics of kinase interactions through fluorescent binding assays, which can facilitate drug discovery efforts targeting similar pathways .
特性
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELZIQOLWZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223168 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72873-74-6 | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-86002 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SKF-86002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SK&F 86002?
A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []
Q2: Does SK&F 86002 affect cytokine production?
A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]
Q3: How does SK&F 86002 affect p38 MAPK signaling?
A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []
Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?
A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:
- Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]
- Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []
- Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []
Q5: Does SK&F 86002 affect other kinases?
A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []
Q6: What is the molecular formula and weight of SK&F 86002?
A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []
Q7: Is there any spectroscopic data available for SK&F 86002?
A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []
Q8: Has SK&F 86002 been investigated in any animal models of disease?
A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:
- Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]
- Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []
- Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []
- Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []
- Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []
Q9: Are there any known limitations or drawbacks associated with SK&F 86002?
A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。